molecular formula C23H22N2O3S B3313072 1-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-2-((phenylthio)methyl)pyridin-4(1H)-one CAS No. 946343-56-2

1-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-2-((phenylthio)methyl)pyridin-4(1H)-one

Cat. No.: B3313072
CAS No.: 946343-56-2
M. Wt: 406.5 g/mol
InChI Key: BRVPZSHEXLEBOZ-UHFFFAOYSA-N
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Description

The compound 1-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-2-((phenylthio)methyl)pyridin-4(1H)-one is a pyridin-4(1H)-one derivative featuring three key substituents:

  • A 5-methoxy group on the pyridinone core.
  • A 2-((phenylthio)methyl) group, introducing sulfur-based lipophilicity.
  • A 1-(2-(indolin-1-yl)-2-oxoethyl) side chain, incorporating an indole moiety linked via a ketone-ethyl spacer.

Its synthesis likely involves coupling reactions, similar to procedures for related compounds (e.g., amide bond formation or nucleophilic substitution) .

Properties

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-methoxy-2-(phenylsulfanylmethyl)pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-28-22-14-24(15-23(27)25-12-11-17-7-5-6-10-20(17)25)18(13-21(22)26)16-29-19-8-3-2-4-9-19/h2-10,13-14H,11-12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVPZSHEXLEBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CSC2=CC=CC=C2)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridin-4(1H)-one Cores

Compound 14i : 5-Hydroxy-1-methyl-2-((4-nitro-5-(phenylthio)-1H-imidazol-1-yl)methyl)pyridin-4(1H)-one
  • Key Features :
    • Pyridin-4(1H)-one core with a phenylthio-methyl group.
    • Nitroimidazole substituent instead of indolin.
  • Properties :
    • Molecular weight: 343.36 g/mol.
    • Yield: 83%.
    • Melting point: 243°C (decomposed).
    • Bioactivity: Anti-HIV-1 and antiproliferative activity.

Comparison :

  • The indolin group in the target compound may enable π-π stacking or hydrogen bonding with biological targets.
Compound 23 : 1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-methoxypyridin-2-yl)ethan-1-one
  • Key Features :
    • Pyridin-4(1H)-one core replaced with a pyrrolo[2,3-d]pyrimidine system.
    • Fluorinated indole and methoxypyridine substituents.
  • Properties :
    • Yield: 78%.
    • Molecular weight: ~450 g/mol (estimated).
    • Characterization: ¹H NMR confirms structural integrity .

Comparison :

  • The pyrrolopyrimidine moiety in Compound 23 may enhance binding to nucleotide-binding pockets (e.g., kinase ATP sites).
  • The target compound’s simpler pyridinone core could reduce synthetic complexity.

Functional Group Analogues

Compound 12b : 1-(2-Aminoethyl)-2-(hydroxymethyl)-5-((4-methoxybenzyl)oxy)pyridin-4(1H)-one
  • Key Features: Hydroxymethyl and aminoethyl substituents. 4-Methoxybenzyl protecting group.
  • Synthesis : Ethylenediamine-mediated reaction under reflux .

Comparison :

  • The target compound’s phenylthio-methyl group increases hydrophobicity, which may enhance membrane permeability.

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Substituents
Target Compound C₂₃H₂₁N₂O₃S ~411.5 N/A N/A Indolin, phenylthio, methoxy
14i C₁₆H₁₃N₃O₄S 343.36 83 243 Nitroimidazole, phenylthio
Compound 23 C₂₄H₂₃FN₆O₂ ~450 78 N/A Pyrrolopyrimidine, fluoroindole
Compound 12b C₁₆H₂₁N₂O₄ 305.35 N/A N/A Hydroxymethyl, aminoethyl, methoxybenzyl

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows methods akin to General Procedure C (acid-amine coupling) , but its indolin and phenylthio groups may require specialized protecting strategies.
  • Indolin vs. Nitroimidazole: The indolin moiety may offer unique binding interactions compared to the nitroimidazole in 14i, which is associated with anti-HIV activity.
  • Physicochemical Properties : The target compound’s higher molecular weight (~411.5 g/mol) compared to 14i (~343 g/mol) suggests differences in pharmacokinetics (e.g., absorption or distribution).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-2-((phenylthio)methyl)pyridin-4(1H)-one
Reactant of Route 2
1-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-2-((phenylthio)methyl)pyridin-4(1H)-one

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